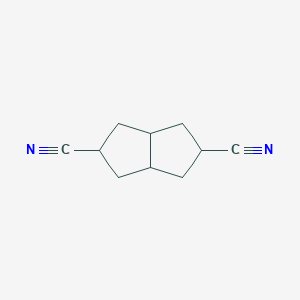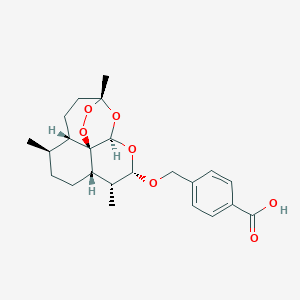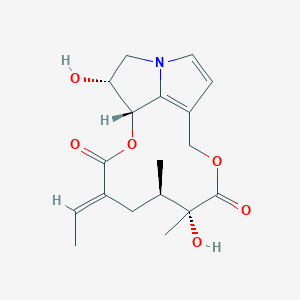
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as OHPD, and it is a bicyclic structure that contains two carbon-nitrogen triple bonds.
Wirkmechanismus
The mechanism of action of OHPD is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. These intermediates can react with other molecules to form new compounds, or they can undergo rearrangement reactions to form different isomers.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of OHPD. However, studies have shown that this compound can inhibit the growth of certain bacterial strains and can also act as a potent inhibitor of certain enzymes. Further research is needed to fully understand the effects of OHPD on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using OHPD in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and can be easily purified through recrystallization. However, one limitation of using OHPD is its potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with it.
Zukünftige Richtungen
There are several future directions for the study of OHPD. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of OHPD and its potential applications in the synthesis of new materials and organic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of OHPD on biological systems, which could lead to the development of new pharmaceuticals and agrochemicals.
Synthesemethoden
The synthesis of OHPD involves the reaction between two molecules of 1,3-cyclohexadiene and two molecules of cyanogen bromide. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted into OHPD. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
OHPD has been used in various scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of chemical reactions. This compound has been shown to be a versatile building block for the synthesis of complex organic molecules, and it can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
111742-46-2 |
|---|---|
Produktname |
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2/c11-5-7-1-9-3-8(6-12)4-10(9)2-7/h7-10H,1-4H2 |
InChI-Schlüssel |
TWMUCBIUZIDLMK-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
Kanonische SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
Synonyme |
2,5-Pentalenedicarbonitrile,octahydro-,(2-alpha-,3a-bta-,5-alpha-,6a-bta-)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)






